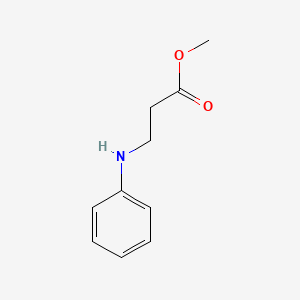

Methyl 3-(phenylamino)propanoate

Description

Contextualization within Beta-Amino Acid Ester Chemistry

Significance in Modern Organic Synthesis

The importance of methyl 3-(phenylamino)propanoate and related β-amino acid esters in modern organic synthesis is substantial. nih.gov These compounds are valued as versatile building blocks. Their structure contains multiple functional groups—a secondary amine, an ester, and an aromatic ring—that can be selectively modified. This versatility allows for their use in a wide array of synthetic transformations, including the construction of heterocyclic rings like β-lactams, which form the core of many antibiotic drugs. wikipedia.org Furthermore, the incorporation of β-amino acid units into peptides can create "foldamers," which are non-natural oligomers with stable, predictable secondary structures, a topic of great interest in medicinal chemistry and materials science. The conjugate addition of amines to α,β-unsaturated esters is a common and efficient method for their preparation, making them readily accessible starting materials. organic-chemistry.org

Overview of Research Directions and Scope

Research involving this compound generally focuses on its synthesis and its application as a synthetic intermediate. Key research directions include the development of novel and more efficient synthetic methods, often involving catalysis to improve yields and selectivity. organic-chemistry.org A significant area of investigation is its use as a precursor for the synthesis of complex target molecules, particularly in the pharmaceutical industry. For instance, it has been cited in literature related to the development of selective small-molecule PROTAC (Proteolysis Targeting Chimera) degraders, highlighting its role in cutting-edge medicinal chemistry. nih.gov Research also extends to exploring its chemical reactivity, such as its participation in cyclization reactions to form valuable heterocyclic scaffolds. wikipedia.org Patents involving the chemical structure further underscore its relevance in applied chemical research and development. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-anilinopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAMXXLZDQNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176326 | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-84-2 | |

| Record name | N-Phenyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021911842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21911-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-phenyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-phenyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Phenylamino Propanoate

Classical Synthesis Approaches

Classical synthesis provides robust and widely utilized pathways to obtain methyl 3-(phenylamino)propanoate. These methods are valued for their reliability and scalability.

Michael Addition Reactions

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a cornerstone for the synthesis of β-amino esters like this compound. researchgate.net This reaction is one of the most significant and broadly applied methods for forming carbon-heteroatom bonds in modern organic chemistry. researchgate.net

The direct reaction between aniline (B41778) and methyl acrylate (B77674) is a prominent method for synthesizing this compound. This reaction often benefits from a catalyst to improve efficiency and yield, particularly under mild conditions. One effective approach employs silica-supported aluminum chloride as a catalyst, which facilitates the Michael addition of aniline to methyl acrylate under solvent-free conditions. tandfonline.comtandfonline.com

The general procedure involves stirring aniline with a slight excess of methyl acrylate in the presence of the catalyst. For instance, reacting aniline (1 mmol) with methyl acrylate (1.5 mmol) using 0.2 g of silica-supported aluminum chloride at 60°C can lead to a quantitative yield of the product within 4 hours. tandfonline.comtandfonline.com While the reaction can proceed at room temperature, heating to 60°C significantly improves the conversion rate. tandfonline.com The use of a solvent-free system is environmentally benign, and the solid catalyst can be easily separated from the product mixture by filtration and potentially reused. tandfonline.com

Various catalysts have been explored for this transformation, each with its own set of advantages. Metal-centered Lewis acids such as cadmium(II) chloride, zirconium(IV) chloride, and lanthanum trichloride (B1173362) have been developed for this purpose. nih.gov More recently, environmentally friendly options like metal-organic frameworks (MOFs) such as copper-benzene-1,3,5-tricarboxylate (CuBTC) have been shown to be effective heterogeneous catalysts at room temperature, offering high yields and excellent chemoselectivity. researchgate.net Non-metallic catalysts, for instance, imidazolium (B1220033) chloride, have also been successfully used, promoting the reaction under solvent-free conditions at elevated temperatures (e.g., 120°C). nih.gov

Table 1: Catalytic Systems for the Michael Addition of Aniline to Methyl Acrylate

| Catalyst | Reaction Conditions | Yield | Reference |

| Silica-supported Aluminum Chloride | 60°C, 4 hours, solvent-free | Quantitative | tandfonline.comtandfonline.com |

| Imidazolium Chloride (0.3 equiv) | 120°C, solvent-free | Good | nih.gov |

| Copper-Benzene-1,3,5-tricarboxylate (CuBTC) | Room temperature | High | researchgate.net |

The scope of the aza-Michael addition extends to various substituted anilines, allowing for the synthesis of a diverse range of N-aryl-β-alanine esters. The electronic nature of the substituents on the aniline ring significantly influences the reaction's outcome. Aromatic amines with either electron-donating (electron-rich) or weak electron-withdrawing substituents generally react smoothly with methyl acrylate to produce the corresponding Michael adducts in moderate to high yields. nih.gov

For example, using silica-supported aluminum chloride as a catalyst, 2-naphthylamine (B18577) provides a quantitative yield after 20 hours at 60°C. tandfonline.com However, the reaction can be challenging for anilines with strong electron-withdrawing groups or significant steric hindrance. The reaction with 4-nitroaniline, for instance, does not proceed at all, even at elevated temperatures, using this catalytic system. tandfonline.com Similarly, highly substituted anilines like 2,4,6-trimethylaniline (B148799) may result in low product yields. tandfonline.com The reactivity of substituted anilines has been extensively studied, with Arrhenius parameters measured for the reactions of various 3,5-disubstituted anilines with electrophiles. rsc.org

Table 2: Reactivity of Substituted Anilines in Michael Addition with Methyl Acrylate

| Substituted Aniline | Catalyst/Conditions | Outcome | Reference |

| 2-Naphthylamine | Silica-supported AlCl₃, 60°C, 20 h | Quantitative Yield | tandfonline.com |

| 4-Nitroaniline | Silica-supported AlCl₃, elevated temp. | No reaction | tandfonline.com |

| 2,4,6-Trimethylaniline | Silica-supported AlCl₃ | Low yield | tandfonline.com |

| Electron-rich/weakly electron-deficient anilines | Imidazolium chloride, 120°C | 33% to 88% yield | nih.gov |

Another variation of the Michael addition involves the reaction of aniline with methyl propiolate. Unlike methyl acrylate, which is an α,β-unsaturated ester, methyl propiolate is an α,β-acetylenic ester. The addition of aniline to methyl propiolate leads to the formation of an enamine, specifically methyl 3-(phenylamino)acrylate. This reaction is also considered a type of aza-Michael addition. researchgate.net Computational studies using Density Functional Theory (DFT) have investigated the mechanism of such catalyst-free hetero-Michael additions, highlighting the role of water molecules in facilitating the reaction by lowering the activation energy barrier. researchgate.net

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis that can be employed to produce this compound from its corresponding carboxylic acid.

This compound can be synthesized through the direct esterification of 3-(phenylamino)propanoic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. prepchem.comceon.rs The process involves heating the carboxylic acid and an excess of methanol under reflux in the presence of the acid catalyst. prepchem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the mineral acid, which increases the electrophilicity of the carbonyl carbon. youtube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com The use of a large excess of methanol helps to shift the reaction equilibrium towards the product side, thereby increasing the yield. ceon.rs After the reaction is complete, the excess methanol is typically removed by evaporation, and the product is isolated after a workup procedure that involves neutralizing the acid catalyst. prepchem.com The rate and yield of the esterification are influenced by factors such as temperature, reaction time, and the molar ratio of the reactants and catalyst. ceon.rs

Nucleophilic Substitution Strategies

Nucleophilic substitution remains a fundamental strategy in organic synthesis for forming carbon-nitrogen bonds. This approach typically involves the reaction of an amine with an alkyl halide, where the nitrogen atom acts as the nucleophile, displacing the halide.

Reaction of Aniline with Methyl 3-Bromopropanoate (B1231587)

The direct synthesis of this compound can be achieved via the N-alkylation of aniline with methyl 3-bromopropanoate. In this reaction, the nitrogen atom of the aniline molecule attacks the electrophilic carbon atom attached to the bromine in methyl 3-bromopropanoate. This process follows a nucleophilic aliphatic substitution mechanism.

The primary challenge in this method is controlling the degree of alkylation. wikipedia.org Aniline, being a primary amine, can react with the alkyl halide to form the desired secondary amine, but this product is also nucleophilic and can react further with another molecule of methyl 3-bromopropanoate to yield a tertiary amine. The formation of a quaternary ammonium (B1175870) salt is also a possibility. To favor the formation of the desired mono-alkylated product, reaction conditions must be carefully controlled, often by using a large excess of the amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Table 1: General Conditions for N-Alkylation of Aniline Click on a row to view more details.

| Parameter | Condition | Rationale |

| Reactants | Aniline, Methyl 3-bromopropanoate | Aniline serves as the nucleophile and methyl 3-bromopropanoate as the alkylating agent. |

| Solvent | Polar aprotic (e.g., Acetonitrile, DMSO) | Stabilizes the transition state and facilitates the substitution reaction. psu.edu |

| Base | Weak, non-nucleophilic (e.g., K₂CO₃, CsF) | Neutralizes the HBr byproduct without competing in the alkylation. researchgate.net |

| Temperature | Room to moderate heat | Balances reaction rate with control over side reactions. |

Alkylation of Aniline Followed by Esterification

An alternative two-step nucleophilic substitution strategy involves first the alkylation of aniline with a halo-acid, such as 3-bromopropanoic acid, followed by the esterification of the resulting amino acid.

In the first step, aniline reacts with 3-bromopropanoic acid to form 3-(phenylamino)propanoic acid. sigmaaldrich.com This reaction faces similar challenges regarding over-alkylation as the direct approach. The carboxylic acid group of the alkylating agent, however, can influence the reactivity. The intermediate amino acid is then converted to its corresponding methyl ester in the second step.

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating the 3-(phenylamino)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of methanol is used as the solvent. organic-chemistry.orgkhanacademy.org

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, enzyme-catalyzed reactions represent a significant advancement over traditional approaches.

Enzyme-Catalyzed Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. Lipases, in particular, have demonstrated significant versatility beyond their natural function of hydrolyzing fats.

The aza-Michael addition, which involves the conjugate addition of an amine to an electron-deficient alkene, is a powerful method for forming the C-N bond required in β-amino esters. researchgate.net The reaction of aniline with methyl acrylate to directly form this compound can be effectively catalyzed by lipases. This represents a promiscuous use of the enzyme, as it catalyzes a reaction different from its native hydrolytic function. acs.org

Studies have shown that immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are highly effective for this transformation. acs.orgnih.gov The enzyme provides an active site that facilitates the nucleophilic attack of the amine onto the activated double bond of the acrylate. A key advantage of this biocatalytic method is its high chemoselectivity; the reaction proceeds cleanly to the desired mono-addition product, avoiding the aminolysis of the ester group which can be a significant side reaction under conventional chemical catalysis. researchgate.net The reaction can be performed under mild conditions, often in organic solvents or even supercritical carbon dioxide, which enhances the reusability of the enzyme catalyst. researchgate.net

Table 2: Lipase (B570770) Performance in Aza-Michael Additions Click on a row to view more details.

| Enzyme | Source Organism | Typical Yield | Key Feature | Reference |

| Novozym 435 | Candida antarctica | High (up to 93%) | Excellent chemoselectivity, avoids aminolysis, reusable. | researchgate.net |

| PSL | Pseudomonas stutzeri | High | High selectivity for aza-Michael addition. | acs.orgnih.gov |

| CVL | Chromobacterium viscosum | High | High selectivity for aza-Michael addition. | acs.orgnih.gov |

The synthesis of enantiomerically pure β-amino acids and their esters is of great interest, particularly for pharmaceutical applications. nih.govmsu.edu Biocatalysis offers powerful tools for achieving high enantioselectivity through kinetic resolution of racemic mixtures.

In the context of this compound, a racemic mixture of the ester can be resolved using a lipase. In an aqueous environment, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid (3-(phenylamino)propanoic acid), leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. researchgate.net Conversely, in a process known as enantioselective esterification or transesterification, a racemic amino acid can be reacted with an alcohol in a non-aqueous solvent, where the lipase will selectively catalyze the esterification of one enantiomer. mdpi.com The success of these resolutions depends on the enzyme's ability to differentiate between the two enantiomers, which is often quantified by the enantioselectivity ratio (E-value).

Another advanced biocatalytic route involves the use of transaminases. These enzymes can catalyze the asymmetric synthesis of β-amino acids from prochiral β-keto esters, which can then be esterified to the final product. nih.gov This approach can theoretically achieve a 100% yield of a single enantiomer, overcoming the 50% yield limitation of kinetic resolutions.

Metal-Catalyzed Reactions

Metal catalysts are pivotal in activating the substrates and facilitating the C-N bond formation inherent in the synthesis of this compound. Catalytic systems based on copper and palladium are particularly significant.

The use of simple and inexpensive copper salts represents a highly efficient method for the aza-Michael addition of aromatic amines to α,β-unsaturated compounds. A conjugate addition reaction promoted by a copper complex generated in situ from copper(I) chloride (CuCl), a suitable ligand, and a base provides a mild and effective route. This method allows for the selective synthesis of a wide array of β-amino carbonyl, sulfone, and nitrile compounds in high yields.

The catalytic cycle is initiated by the formation of a copper-amido species from the reaction of the amine with the copper(I) catalyst. This active catalyst then coordinates with the α,β-unsaturated ester (methyl acrylate), activating it for nucleophilic attack by the amine. The process is highly efficient for various aromatic amines and electron-deficient olefins under ambient temperature conditions, avoiding the need for harsh reaction conditions or complex glovebox techniques.

Table 1: Representative Copper-Catalyzed Aza-Michael Addition

| Amine Substrate | Alkene Substrate | Catalyst System | Yield | Conditions |

|---|---|---|---|---|

| Aniline | Methyl Acrylate | CuCl / Ligand / Base | High | Ambient Temperature |

| Various Aromatic Amines | α,β-Unsaturated Olefins | CuCl / Phosphine (B1218219) or Imidazolium Salt / KOtBu | 62-99% | Ambient Temperature |

While copper is common for direct conjugate additions, palladium catalysis is a cornerstone of modern C-N bond-forming reactions and is relevant for synthesizing related β-amino acid precursors. Though direct palladium-catalyzed alcoholysis for this specific transformation is less common, palladium-catalyzed hydroamination of vinylarenes with anilines offers a powerful alternative route to the β-arylamine scaffold. nih.govresearchgate.netorganic-chemistry.org

In these reactions, a palladium catalyst, often ligated with phosphines, activates the C-C double bond of a vinylarene. nih.gov An aniline derivative then adds across the bond in a highly atom-economical process. researchgate.net The mechanism can involve the formation of an η3-arylethyl palladium complex, which subsequently reacts with the aniline via external attack to form the N-phenethylaniline product. nih.gov This methodology is crucial for creating the core structure found in compounds like this compound from different starting materials. The development of these reactions, including asymmetric variants, has significantly broadened the toolkit for accessing complex amine products. organic-chemistry.org

Continuous-Flow Synthesis Strategies

Continuous-flow microreactor technology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety, and ease of control. mdpi.comrsc.org A highly effective and environmentally friendly continuous-flow procedure for synthesizing β-amino acid esters, including this compound, has been developed using enzymatic catalysis. mdpi.comresearchgate.net

In this process, a solution of aniline and methyl acrylate in methanol is passed through a packed-bed microreactor containing an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus. mdpi.com This biocatalyst effectively mediates the Michael addition under mild conditions. The continuous nature of the process allows for high productivity and simple product isolation. A comparison with conventional batch reactors highlights the efficiency of the flow-based approach, which achieves higher yields in significantly shorter times. mdpi.com

Table 2: Comparison of Continuous-Flow vs. Batch Synthesis of this compound

| Parameter | Continuous-Flow Microreactor | Batch Bioreactor |

|---|---|---|

| Catalyst | Lipozyme TL IM | Lipozyme TL IM |

| Temperature | 35 °C | 35 °C |

| Reaction Time | 30 min (residence time) | 24 h |

| Yield | 99% | 73% |

Data sourced from Du et al. (2020) mdpi.com

Microwave-Assisted Synthesis in Medicinal Chemistry

Microwave-assisted organic synthesis has become an invaluable tool in medicinal chemistry for its ability to dramatically accelerate reaction rates, increase product yields, and improve product purity. sigmaaldrich.cnnih.gov The synthesis of β-amino esters via the aza-Michael addition is particularly amenable to microwave irradiation. researchgate.net

Conventional heating methods for the addition of anilines to acrylates can be slow and may lead to the formation of undesired side products, such as double-addition products. researchgate.net In contrast, performing the reaction under microwave irradiation can reduce reaction times from hours to mere minutes. researchgate.netrsc.org For example, the reaction between anilines and chalcones, a related Michael acceptor, proceeds smoothly under microwave irradiation to favor the desired mono-alkylated product. researchgate.net This rapid, efficient, and often solvent-free approach is highly advantageous for constructing libraries of compounds for drug discovery. mdpi.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Aza-Michael Additions

| Reaction | Heating Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of 6-(pyrrolyl) coumarin (B35378) derivatives | Microwave (100 °C) | 1 h | 75% |

| Conventional | Longer (not specified) | Lower (not specified) | |

| Synthesis of quinoline (B57606) derivatives | Microwave (80 °C) | 3 min | 50-80% |

| Conventional | 3 h to overnight | Lower |

Data sourced from recent reviews on microwave synthesis. rsc.org

Synthesis of Stereoisomers and Enantioselective Methods

The biological activity of molecules is often dependent on their stereochemistry. Therefore, the development of methods for the synthesis of single enantiomers of β-amino acid derivatives is of paramount importance.

Chiral Catalysis for Enantiopure Beta-Amino Acid Derivatives

Achieving enantioselectivity in the synthesis of β-amino acid derivatives is accomplished through the use of chiral catalysts or auxiliaries. nih.gov These methods guide the formation of one enantiomer over the other, leading to an enantiomerically enriched or enantiopure product. Several catalytic strategies have proven effective.

Organocatalysis: Chiral organocatalysts, such as derivatives of cinchona alkaloids, thioureas, and squaramides, have been successfully employed in asymmetric aza-Michael reactions. nih.gov These catalysts activate the substrates through non-covalent interactions, like hydrogen bonding, creating a chiral environment that directs the nucleophilic attack. For instance, cinchona alkaloids have been used to catalyze the addition of aniline to chalcones, achieving moderate enantioselectivity, with the stereochemical outcome being influenced by the specific alkaloid derivative used. nih.gov

Metal Catalysis with Chiral Ligands: A powerful approach involves the combination of a metal catalyst with a chiral ligand. The ligand imparts its chirality to the metal center, which then orchestrates the enantioselective transformation. Chiral aminophosphines and bisphosphines are common ligands in these systems. nih.gov For example, copper-catalyzed hydroamination reactions using a chiral ligand can produce β-amino esters with high yield and enantioselectivity. mdpi.com Similarly, rhodium complexes with chiral phosphine ligands are effective for the asymmetric hydrogenation of β-amidoacrylates to yield chiral β-amino acid derivatives.

Table 4: Overview of Chiral Catalytic Systems for β-Amino Acid Derivative Synthesis

| Catalytic Approach | Catalyst/Ligand Type | Reaction Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalysis | Cinchona Alkaloid Derivatives | Aza-Michael Addition | Up to 55% |

| Organocatalysis | Chiral Squaramides/Thioureas | Aza-Michael Addition | Moderate to Excellent |

| Metal Catalysis | Copper / Chiral Phosphine Ligand | Hydroamination | High |

| Metal Catalysis | Rhodium / Chiral Phosphine Ligand (e.g., DuPHOS) | Asymmetric Hydrogenation | Up to 67% |

| Metal Catalysis | Palladium / Chiral Bisphosphine (e.g., DIOP) | Double-Michael Addition | Low |

Synthesis of Specific Stereoisomers, e.g., (2S,3S)-Methyl 2-hydroxy-3-phenyl-3-(phenylamino)propanoate

The synthesis of specific stereoisomers of α-hydroxy-β-amino acids and their esters is of paramount importance, particularly in the context of drug discovery and development. The (2S,3S) stereoisomer of Methyl 2-hydroxy-3-phenyl-3-(phenylamino)propanoate is a key structural motif found in the side chain of the anticancer drug Taxol and its analogues. organic-chemistry.org

A powerful method for the stereoselective synthesis of such compounds is the Sharpless Asymmetric Aminohydroxylation (AA). rsc.organu.edu.auorganic-chemistry.org This reaction involves the osmium-catalyzed addition of a nitrogen and a hydroxyl group across a double bond in a stereocontrolled manner.

For the synthesis of (2S,3S)-Methyl 2-hydroxy-3-phenyl-3-(phenylamino)propanoate, the starting material is methyl cinnamate. The reaction is carried out using a catalytic amount of an osmium source, a chiral ligand, and a nitrogen source. The choice of the chiral ligand is crucial for controlling the stereochemistry of the product. Dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands are commonly employed. rsc.orgorganic-chemistry.org

A significant challenge in the aminohydroxylation of cinnamates is controlling the regioselectivity, as two regioisomeric products can be formed: the α-amino-β-hydroxy ester (phenylserine derivative) and the α-hydroxy-β-amino ester (isoserine derivative). Research has shown that the regioselectivity can be dramatically influenced by the choice of the ligand. While phthalazine (B143731) (PHAL) based ligands tend to favor the formation of the isoserine regioisomer, anthraquinone (B42736) (AQN) based ligands can reverse the selectivity to favor the desired phenylserine (B13813050) product. organic-chemistry.org

Research Findings

The Sharpless Asymmetric Aminohydroxylation has proven to be a versatile and powerful tool for the synthesis of a wide range of chiral amino alcohols with high enantiomeric excess. rsc.org The ability to control both stereoselectivity and regioselectivity through the careful selection of ligands makes it a highly valuable transformation in modern organic synthesis. organic-chemistry.org The synthesis of vicinal amino alcohols as important intermediates in the total synthesis of complex, biologically active molecules has been extensively reviewed. rsc.org

Table 3: Physicochemical Properties of (2S,3S)-Methyl 2-hydroxy-3-phenyl-3-(phenylamino)propanoate (Predicted)

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| Stereochemistry | (2S, 3S) |

Table 4: Key Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

| Aniline | Starting material (Nitrogen source) |

| Methyl acrylate | Starting material (Carbon backbone) |

| Methyl cinnamate | Starting material for stereoselective synthesis |

| Chiral Ligands (e.g., (DHQ)₂-PHAL, (DHQD)₂-AQN) | Control of stereochemistry and regioselectivity |

| Osmium Tetroxide (OsO₄) | Catalyst for aminohydroxylation |

| N-Protected Amino Sources (e.g., Carbamates, Sulfonamides) | Nitrogen source in Sharpless AA |

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Formation Reactions

The formation of Methyl 3-(phenylamino)propanoate can be achieved through several synthetic routes, with the Michael addition being a prominent and well-studied pathway. Enzymatic methods also present a viable, albeit less explored, avenue for its synthesis.

The formation of this compound via a Michael addition involves the conjugate addition of aniline (B41778) (the Michael donor) to methyl acrylate (B77674) (the Michael acceptor). The reaction is a type of conjugate addition, a fundamental process in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, methyl acrylate. This attack is facilitated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. masterorganicchemistry.comlibretexts.org

Formation of an Enolate Intermediate: The nucleophilic attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen and α-carbon atoms. wikipedia.orgyoutube.com

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a trace amount of acid, to yield the final product, this compound. masterorganicchemistry.comlibretexts.org

The reaction is generally thermodynamically favorable due to the formation of a stable carbon-nitrogen bond. libretexts.org

While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of enzymatic synthesis of related esters provide a theoretical framework. Baeyer-Villiger monooxygenases (BVMOs), for instance, have been investigated for the synthesis of methyl propanoate from butan-2-one. rsc.org This suggests the potential for biocatalytic routes to produce similar propanoate esters.

Enzymatic synthesis often offers advantages such as high selectivity and mild reaction conditions. Lipases are another class of enzymes commonly used for esterification reactions. mdpi.com A hypothetical enzymatic pathway for this compound could involve the lipase-catalyzed esterification of 3-(phenylamino)propanoic acid with methanol (B129727).

Furthermore, enzymatic processes have been explored for the synthesis of modified mycotoxins involving the transfer of propionyl groups. For example, the enzyme Tri101, a 3-O-acyltransferase, can utilize propionyl-CoA to produce 3-propionyl-deoxynivalenol. frontiersin.org This highlights the potential of acyltransferases in forming propanoate esters, which could be adapted for the synthesis of the target molecule.

Reactivity and Derivatization

This compound possesses two primary reactive sites: the secondary amine and the ester functional group. These sites allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The oxidation of this compound can target either the phenylamino (B1219803) group or the propanoate backbone, depending on the oxidizing agent and reaction conditions.

Oxidation of the Phenylamino Group: The secondary amine is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex mixtures, but controlled oxidation can yield specific products. For instance, the oxidation of related N-aryl amino esters can lead to the formation of colored radical cations or dimeric products.

Oxidation of the Propanoate Chain: While less common, the aliphatic chain can be oxidized under specific conditions. For example, theoretical studies on the oxidation of methyl propanoate by the OH radical have shown that H-abstraction from the Cα position is the dominant reaction pathway. researchgate.net Similar principles could apply to this compound, although the presence of the phenylamino group would significantly influence the reaction's regioselectivity. The use of copper catalysts with oxidants like tert-butyl hydroperoxide has been effective in the oxidation of related aryl acetates to α-ketoesters. researchgate.net

The primary site for reduction in this compound is the ester group.

Reduction of the Ester Group: The methyl ester can be reduced to the corresponding alcohol, 3-(phenylamino)propan-1-ol, using common reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting aldehyde intermediate.

Reductive Amination: While the amine is already present, related reductive amination principles could be applied in derivatization. For instance, the product of ester reduction, 3-(phenylamino)propan-1-ol, could be oxidized to the corresponding aldehyde and then subjected to reductive amination with a different amine to create more complex structures.

A related reaction involves the deprotection of a benzyl (B1604629) group from a similar compound, methyl 3-(benzyl(methyl)amino)propanoate, using catalytic hydrogenation with palladium on carbon (Pd/C). This process reduces the benzyl group, leaving the methyl 3-(methylamino)propanoate. chemicalbook.com

Substitution reactions on this compound can occur at the nitrogen atom of the amino group or at the aromatic ring.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions introduce new substituents on the nitrogen atom, leading to a wide range of derivatives. For example, the synthesis of N-alkyl-3-hydroxy-2,2-dimethylpropanamides has been achieved through the reaction of the corresponding acid with amines. rsc.org

Electrophilic Aromatic Substitution: The phenyl group is activated towards electrophilic aromatic substitution by the electron-donating amino group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions relative to the amino group. The directing effect of the amino group is a well-established principle in aromatic chemistry.

Ester Hydrolysis

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(phenylamino)propanoic acid, under both acidic and basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis : This is a reversible process, essentially the reverse of Fischer esterification. The reaction is driven to completion by using a large excess of water. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This method is generally more efficient as it is irreversible. chemistrysteps.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction. chemistrysteps.comyoutube.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can also be used for the enantioselective hydrolysis of β-amino acid esters. mdpi.com

| Condition | Key Features | Product |

| Acidic (e.g., HCl, H₂SO₄) | Reversible, requires excess water | 3-(Phenylamino)propanoic acid |

| Basic (e.g., NaOH, KOH) | Irreversible, forms carboxylate salt | 3-(Phenylamino)propanoate salt |

| Enzymatic (e.g., Lipase) | Can be highly enantioselective | Chiral 3-(phenylamino)propanoic acid |

Transesterification

Transesterification is the process of converting one ester to another by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.comnih.gov For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would yield the corresponding R' ester of 3-(phenylamino)propanoic acid. Using the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com For instance, transesterification has been observed as a side reaction during the deprotection of a related N-benzyl protected amino ester in ethanol (B145695), leading to the formation of the corresponding ethyl ester. chemicalbook.com Various catalysts, including amines like 4-DMAP, and metal-based catalysts can be employed for the transesterification of β-keto esters, a related class of compounds. nih.gov

Reactions with Other Functional Groups

The dual functionality of this compound makes it a versatile precursor for more complex molecules, including those with peptide bonds and hydrazide moieties.

The ester can be converted into an amide by reaction with an amine. More significantly, the corresponding carboxylic acid (obtained after hydrolysis) can be coupled with other amino acids or amino acid esters to form peptide bonds. This is a cornerstone of peptide synthesis. A variety of coupling reagents have been developed to facilitate this reaction, minimizing racemization and improving yields. peptide.comuni-kiel.desigmaaldrich.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of another molecule.

Common Peptide Coupling Reagents:

| Reagent Class | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP |

| Aminium/Uronium Salts | HBTU, HATU, HCTU |

The choice of coupling reagent is critical, especially when dealing with sterically hindered or N-methylated amino acids to prevent side reactions and ensure high efficiency. uni-kiel.desigmaaldrich.com

The ester group of this compound can react with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) to form the corresponding hydrazide, 3-(phenylamino)propanehydrazide. lmaleidykla.ltmdpi.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol or methanol. mdpi.comresearchgate.net The resulting 3-(phenylamino)propanehydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles, which are of interest in medicinal chemistry. lmaleidykla.ltresearchgate.net

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. By analyzing the chemical environment of protons and carbon-13 atoms, a comprehensive picture of the connectivity and arrangement of atoms within Methyl 3-(phenylamino)propanoate can be constructed.

Proton NMR (¹H NMR) Spectral Analysis

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed.

A study reported the following characteristic signals for the compound, designated as compound 78 in the research: a triplet at 2.64 ppm is assigned to the two protons of the methylene (B1212753) group adjacent to the carbonyl (–CH₂CO₂Me), showing a coupling constant (J) of 6.4 Hz. unifi.it Another triplet, appearing at 3.47 ppm with a coupling constant of 6.5 Hz, corresponds to the two protons of the methylene group attached to the nitrogen atom (–CH₂NH). unifi.it The three protons of the methyl ester group (–OCH₃) resonate as a sharp singlet at 3.70 ppm. unifi.it A broad singlet at 4.01 ppm is indicative of the amine proton (–NH). unifi.it The aromatic protons of the phenyl ring exhibit characteristic splitting patterns: a doublet at 6.64 ppm (J = 7.6 Hz) is attributed to the two ortho protons (H-2 and H-6), a triplet at 6.73 ppm (J = 7.4 Hz) corresponds to the para proton (H-4), and a triplet at 7.19 ppm (J = 7.5 Hz) represents the two meta protons (H-3 and H-5). unifi.it

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 2.64 | t | 6.4 | CH₂CO₂Me |

| 3.47 | t | 6.5 | CH₂NH |

| 3.70 | s | - | OCH₃ |

| 4.01 | br s | - | NH |

| 6.64 | d | 7.6 | H-2, H-6 |

| 6.73 | t | 7.4 | H-4 |

| 7.19 | t | 7.5 | H-3, H-5 |

Spectrum recorded in CDCl₃. Data sourced from a doctoral thesis from the University of Florence. unifi.it

Carbon-13 NMR (¹³C NMR) Spectral Analysis

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would establish the correlations between adjacent protons, for instance, confirming the coupling between the two methylene groups in the propanoate chain.

HSQC spectra would link each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the methylene and methoxy (B1213986) carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. In one study, the ESI-MS analysis of a related compound provided fragmentation data, suggesting that under certain conditions, the molecule can be ionized and fragmented to yield characteristic ions. unifi.it For this compound, one would expect the formation of a protonated molecular ion, [M+H]⁺, which would have an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. The ESI-MS data from one thesis showed several fragments with m/z values of 216, 188, 134, 118, 106, 92, and 78. unifi.it The ion at m/z 106 was the most abundant (100.0%). unifi.it

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₀H₁₃NO₂, is 179.094628657 Da. nih.gov Experimental determination of the mass via HRMS would be expected to yield a value that is very close to this calculated mass, thereby confirming the elemental formula of the compound. An experimental HRMS value provides a high degree of confidence in the identity of the synthesized molecule.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| HRMS | Calculated Exact Mass (C₁₀H₁₃NO₂) | 179.094628657 Da | nih.gov |

| ESI-MS | Observed Fragments (m/z) | 216, 188, 134, 118, 106 (100%), 92, 78 | unifi.it |

Chromatographic Techniques

Chromatographic techniques are essential for separating and purifying this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not available in the provided results, methods for similar compounds offer valuable insights. For instance, the enantiomers of phenylalanine methyl ester have been successfully separated using a LARIHC™ CF6-P chiral stationary phase. sigmaaldrich.com The mobile phase consisted of methanol (B129727), acetonitrile, acetic acid, and triethylamine (B128534) (70:30:0.3:0.2), with UV detection at 254 nm. sigmaaldrich.com This suggests that a similar reversed-phase or chiral HPLC method could be developed for the analysis of this compound and its potential enantiomers. Commercial suppliers indicate that HPLC data is available for this compound and its hydrochloride salt. bldpharm.combldpharm.com

Table 2: Example HPLC Conditions for a Related Amino Ester

| Parameter | Condition |

| Column | LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) |

| Flow Rate | 1 mL/min |

| Column Temperature | 20 °C |

| Detector | UV, 254 nm |

| Analyte | Phenylalanine methyl ester |

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. The PubChem database confirms the existence of GC-MS data for this compound. nih.gov Although the specific parameters of the GC-MS method are not detailed, a typical analysis would involve a capillary column coated with a non-polar or medium-polarity stationary phase. The mass spectrometer would then be used to identify the compound based on its retention time and mass spectrum.

For a related compound, the enantiomers of 1-methyl-3-phenylpropylamine (B141231) were analyzed as their N-TFA derivatives using a CHIRALDEX™ G-TA column. sigmaaldrich.com This indicates that derivatization may be a useful strategy to improve the chromatographic properties and enable chiral separation of this compound by GC.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing compound purity. While specific TLC conditions for this compound are not provided, it is a standard technique used in organic synthesis. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The spots can be visualized under UV light or by staining with a suitable reagent. The use of HPTLC (High-Performance Thin-Layer Chromatography) has been shown to be effective for the stability testing and analysis of related pharmaceutical compounds. uni-giessen.de

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. Commercial suppliers indicate that UPLC data is available for this compound, suggesting that this technique is suitable for its analysis. bldpharm.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amine, the C=O bond of the ester, and the C-N and C-O single bonds. The aromatic ring would also show characteristic C-H and C=C stretching vibrations.

While the specific IR spectrum for this compound is not provided in the search results, data for a related compound, methyl propanoate, shows characteristic C-H stretching vibrations between 2975 and 2860 cm⁻¹, a C=O stretching vibration for the saturated aliphatic ester, and C-O stretching vibrations in the 1200 to 1170 cm⁻¹ region. docbrown.info The PubChem database entry for this compound indicates that vapor phase IR spectra are available. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H stretch | 3300-3500 (moderate) |

| Alkane | C-H stretch | 2850-3000 |

| Aromatic | C-H stretch | 3000-3100 |

| Ester | C=O stretch | 1735-1750 (strong) |

X-ray Diffraction (XRD) Studies

While XRD is a fundamental technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing, no such data appears to be publicly available for this compound at this time.

Therefore, it is not possible to provide detailed research findings or data tables on its crystal system, space group, unit cell dimensions, or other crystallographic parameters. Further research would be required to determine these properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. This is achieved by finding the geometry that corresponds to the lowest energy on the potential energy surface. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Representative Theoretical Bond Parameters for a Phenylamino (B1219803) Structure Note: This table is illustrative. Specific calculated values for Methyl 3-(phenylamino)propanoate are not available in the searched literature.

| Parameter | Bond | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | C-N-C | ~120-125° |

Once the optimized geometry is found, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. nih.govnih.gov Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions. scispace.com Calculations are performed at the same level of theory as the optimization, and the resulting frequencies are often scaled to better match experimental data. nih.gov

Nonlinear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, such as those from a laser. Computational chemistry can predict NLO properties like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov These calculations are crucial for designing new materials for optoelectronic applications. bldpharm.com Molecules with large hyperpolarizability values are sought after for NLO devices. researchgate.net DFT calculations can effectively estimate these properties, guiding the synthesis of promising NLO materials. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: This table is illustrative. Specific calculated values for this compound are not available in the searched literature.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP maps are valuable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. nih.gov

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for example, could be used to explore its conformational landscape over time, its interactions with solvents, or its potential binding modes with a biological target. These simulations rely on force fields to describe the interactions between atoms and can provide a deeper understanding of the molecule's behavior in a more complex environment. However, specific molecular modeling studies focused on this compound are not documented in the available literature.

Binding Affinity Prediction

Predicting the binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computational drug discovery. This process involves calculating the binding free energy, which indicates the strength of the interaction. While specific binding affinity prediction studies for this compound are not extensively detailed in publicly available literature, the methodologies employed for similar molecules are well-established.

Techniques such as molecular docking are frequently used to predict the preferred orientation of a molecule when bound to a receptor, and scoring functions are then used to estimate the binding affinity. For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from molecular dynamics simulations. These calculations consider the energies of the complex, the receptor, and the ligand in both the bound and unbound states.

In a related context, studies on endomorphin-2 analogues have utilized molecular modeling to understand ligand conformation and interaction with receptors. nih.gov Such approaches could be hypothetically applied to this compound to screen for potential biological targets and predict the strength of interaction. The binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding.

Table 1: Illustrative Example of Predicted Binding Affinities for a Hypothetical Target This table is for illustrative purposes to demonstrate the concept, as specific data for this compound was not found in the search results.

| Computational Method | Predicted Binding Free Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Docking (Scoring Function) | -8.5 | 500 nM |

| MM/PBSA | -12.2 | 80 nM |

| MM/GBSA | -11.5 | 120 nM |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For aniline (B41778) derivatives, a class to which this compound belongs, Quantitative Structure-Activity Relationship (QSAR) models are often developed. nih.govnih.gov These models establish a mathematical correlation between the chemical structure and the biological activity.

In a typical QSAR study, a series of related compounds is synthesized, and their biological activity is measured. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are then calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates these descriptors to the observed activity. nih.gov For instance, a QSAR study on aniline derivatives might reveal that electron-withdrawing groups on the phenyl ring increase activity, while bulky substituents on the nitrogen atom decrease it. Such insights are invaluable for designing new analogues with improved properties. A study on 3-phenyl-β-alanine-based oxadiazole analogues identified key structural features for potent carbonic anhydrase II inhibition, demonstrating the power of SAR in guiding molecular design. mdpi.com

Table 2: Hypothetical SAR Data for Analogues of this compound This table is for illustrative purposes only.

| Analogue | R-group on Phenyl Ring | Biological Activity (IC50, µM) | LogP |

| This compound | H | 15.2 | 1.8 |

| Analogue 1 | 4-Cl | 8.5 | 2.5 |

| Analogue 2 | 4-OCH3 | 20.1 | 1.6 |

| Analogue 3 | 4-NO2 | 5.3 | 1.7 |

Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This is often achieved through computational methods such as molecular mechanics force fields or quantum mechanics calculations.

Table 3: Key Dihedral Angles in the Conformational Analysis of a β-Amino Acid Backbone

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C-N-Cα-Cβ | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-Cβ-C' | Rotation around the Cα-Cβ bond |

| θ (theta) | Cα-Cβ-C'-O | Rotation around the Cβ-C' bond |

Computational Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods based on Density Functional Theory (DFT) are commonly used to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Solvation Models in Computational Studies

The solvent environment can significantly influence the conformation, reactivity, and properties of a molecule. Computational solvation models are used to account for these effects in theoretical calculations. These models can be broadly categorized as explicit or implicit.

Explicit solvation models treat individual solvent molecules as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is widely used to study the effects of solvation on molecular properties and conformational equilibria. A theoretical investigation into β-amino acids utilized solvation models to understand how the solvent affects their conformational energies, highlighting the importance of considering the solvent environment in computational studies. scirp.org The choice of solvation model can impact the accuracy of predictions for properties like binding affinity and conformational preferences. scirp.org

Applications in Medicinal Chemistry and Biological Research

Enzyme Inhibition Studies

Monoamine Oxidase B (MAO-B) Inhibition

A review of scientific literature did not yield specific studies on the inhibitory activity of Methyl 3-(phenylamino)propanoate or its direct derivatives against the Monoamine Oxidase B (MAO-B) enzyme.

3C Cysteine Protease (SV3CP) Inhibition

No specific research investigating the inhibitory effects of this compound or its derivatives on 3C Cysteine Protease (SV3CP) was identified in the literature search.

Urease Inhibition

Specific studies detailing the urease inhibitory activity of this compound or its direct derivatives were not found in a review of the available scientific literature.

Anticancer Potential and Cell Proliferation Inhibition

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. One area of research has focused on using a related compound, methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate , as a precursor for creating a series of novel quinoxaline derivatives. acs.orgnih.gov These synthesized compounds have demonstrated significant antiproliferative activity against human cancer cell lines.

In one study, 25 derivatives were synthesized and tested against the human colon carcinoma cell line (HCT-116) and the human breast cancer cell line (MCF-7). nih.gov The results showed that many of these compounds exhibited promising anticancer activity, with IC50 values in the low micromolar range. acs.orgnih.gov

The most active compounds demonstrated greater potency than the reference chemotherapy drug, doxorubicin, against the tested cell lines. acs.orgnih.gov For instance, the IC50 values for the most effective derivatives were 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, compared to doxorubicin's IC50 of 3.23 µg/mL against the same cell lines. acs.orgnih.gov Molecular docking studies suggest that these quinoxaline derivatives may exert their anticancer effect through the allosteric inhibition of human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis. acs.org

The following table summarizes the antiproliferative activity of the most potent synthesized quinoxaline derivatives derived from the propanoate scaffold.

| Compound | Target Cell Line | IC50 (µg/mL) |

|---|---|---|

| Most Active Derivative 1 | HCT-116 (Colon Carcinoma) | 1.9 |

| Most Active Derivative 2 | MCF-7 (Breast Cancer) | 2.3 |

| Doxorubicin (Reference) | HCT-116 / MCF-7 | 3.23 |

Antioxidant Activities

A review of the scientific literature did not yield specific studies evaluating the antioxidant properties of this compound.

Modulation of Cell Signaling and Gene Expression

While research directly on this compound's effects on cell signaling is limited, studies on its derivatives provide significant insights into how this structural motif can influence cellular pathways. A notable derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been identified as a potent, cell-permeable anti-cytokine compound. nih.gov This derivative has been shown to inhibit the NF-κB pathway, a crucial signaling pathway involved in inflammation and immune responses. nih.gov By targeting this pathway, MHPAP effectively suppresses the production of several key pro-inflammatory cytokines in monocyte/macrophage-like cells. nih.gov

Investigations in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) demonstrated that MHPAP significantly inhibits the expression and release of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that the core structure found in derivatives of this compound can be leveraged to modulate specific inflammatory signaling cascades and gene expression, highlighting a promising avenue for therapeutic development. nih.gov

Table 1: Inhibitory Activity of MHPAP on Inflammatory Cytokines in LPS-Stimulated PBMCs

| Cytokine | IC₅₀ (µM) |

|---|---|

| IL-6 | 0.85 |

| IL-1β | 0.87 |

| TNF-α | 1.22 |

| IL-8 | 1.58 |

Data sourced from Park, 2022. nih.gov

Role as Intermediates in Drug Development

The structural framework of this compound and its close analogs serves as a valuable building block in the synthesis of complex pharmaceutical agents. nbinno.com These compounds are classified as key intermediates, which are crucial starting materials for creating more complex active pharmaceutical ingredients (APIs). nbinno.com The quality and purity of such intermediates are critical, as they directly impact the efficacy and safety of the final drug product. nbinno.com

A significant example is the use of a closely related chiral amino acid derivative, Methyl 3-amino-3-phenylpropanoate Hydrochloride, in the synthesis of Maraviroc. nbinno.com Maraviroc is an important antiviral medication used in the treatment of HIV infection. nbinno.com The precise and reliable synthesis of Maraviroc depends on the availability of high-purity intermediates like this amino acid ester, underscoring the foundational role of this chemical class in pharmaceutical innovation and the production of life-saving medications. nbinno.com

Synthesis of Peptidomimetic Oligomers

The N-substituted β-amino acid structure of this compound makes it a relevant building block for the synthesis of peptidomimetics, particularly a class of artificial oligomers known as peptoids. nih.gov Peptoids are oligo(poly)mers of N-substituted glycines that mimic the structure of peptides but offer enhanced proteolytic resistance and cell permeability. nih.gov

Research into the synthesis of peptoid homooligomers using N-(alkylamino)glycine units demonstrates how these building blocks are assembled. nih.gov A key finding in the study of these oligomers is that the N-substituted side chain, such as the phenylamino (B1219803) group in the title compound, encourages the amide bonds in the backbone to adopt a trans conformation. nih.gov This conformational preference is critical for controlling the secondary structure of the resulting oligomer. The ability to create stable, predictable structures is a central goal in the design of peptidomimetics for various therapeutic and research applications. nih.gov

Derivatives for Therapeutic Applications

The core scaffold of this compound has been chemically modified to generate extensive libraries of derivatives with a wide range of therapeutic activities. These modifications allow for the fine-tuning of the molecule's properties to target specific biological processes.

Derivatives incorporating the N-phenylamino group into cyclic imide structures have shown significant potential as anticonvulsant agents. A library of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones was synthesized and evaluated in preclinical seizure models. nih.gov Many of these compounds proved effective in both the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) screens, which are standard models for identifying new anticonvulsants. nih.gov

One of the most promising compounds from this series, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, demonstrated a notable in vivo anticonvulsant profile in rats. nih.gov Further studies on related structures, such as 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, have also identified compounds with broad-spectrum anticonvulsant properties, including in models of drug-resistant epilepsy. mdpi.com

Table 2: Anticonvulsant Profile of a Lead Pyrrolidine-2,5-dione Derivative

| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|---|

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rat) | 69.89 | 500 | 7.15 |

Data sourced from Kamiński et al., 2008. nih.gov

The phenylpropanoate scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Derivatives of this compound have been specifically designed and tested for anti-inflammatory activity. For example, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has shown significant anti-inflammatory effects in both carrageenan-induced local inflammation and LPS-induced systemic inflammation models. mdpi.com

Another derivative, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, was found to inhibit key enzymes in the inflammatory cascade. mdpi.com This compound demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), suggesting a multi-faceted mechanism for reducing inflammation. mdpi.com Its greater inhibitory effect on COX-2 compared to COX-1 indicates potential as a more selective anti-inflammatory agent. mdpi.com

Derivatives of this compound have been investigated as potential antifungal agents. In one study, a series of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related, were synthesized and tested against various plant and human pathogenic fungi. researchgate.net Certain compounds from this series, particularly those with a 4-nitro substitution (compounds 8a and 8b), showed antifungal activity comparable to the reference compound Nystatin against the plant pathogen Aspergillus flavus. researchgate.net Several other derivatives were identified as potential leads for developing new agents against the human pathogen Microsporum canis. researchgate.net

In a different study, novel thiazol-2(3H)-imine derivatives were designed and synthesized. nih.gov Two compounds from this series, featuring chloro and fluoro substitutions on a phenyl ring, displayed notable activity against Candida albicans and Candida parapsilosis. nih.gov One derivative, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine, was particularly effective against C. parapsilosis, with a potency similar to the established antifungal drug ketoconazole, identifying it as a promising candidate for further development. nih.gov

Table 3: Antifungal Activity of Selected Derivatives

| Derivative Class | Lead Compound(s) | Target Organism(s) | Notable Finding |

|---|---|---|---|

| 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides | 4-nitro derivatives (8a, 8b) | Aspergillus flavus | Activity similar to the reference compound Nystatin. researchgate.net |

| Thiazol-2(3H)-imines | 4-(4-fluorophenyl) derivative (2e) | Candida parapsilosis | MIC₅₀ value (1.23 μg/mL) is very similar to ketoconazole. nih.gov |

Antifeedants for Insects

An extensive search of scientific databases and research articles did not yield any specific studies detailing the evaluation of this compound as an antifeedant for insects. While the broader class of β-alanine derivatives has been investigated for various biological activities, including insect growth regulation, specific data on the feeding deterrent properties of this compound against any insect species appears to be absent from the current body of scientific literature. Research into the antifeedant properties of structurally related compounds is ongoing, but direct evidence for this specific molecule is not presently available.

In Vitro and In Vivo Biological Investigations

Detailed in vitro (laboratory-based) and in vivo (in living organisms) biological investigations specifically focused on this compound are not extensively reported in the accessible scientific literature. While studies on various derivatives of β-amino acids have explored a range of biological effects, from antimicrobial to anticancer activities, these investigations have not specifically centered on this compound. Consequently, there is a lack of published data to construct a detailed profile of its biological activity from either in vitro or in vivo studies.

Table 1: Summary of Available Biological Investigation Data for this compound

| Investigation Type | Findings |

| In Vitro Studies | No specific studies found in the public domain. |

| In Vivo Studies | No specific studies found in the public domain. |

Addressing Contradictions in Biological Activity

The current scientific literature does not present any contradictory findings regarding the biological activity of this compound. This is primarily due to the limited number of studies investigating its specific biological effects. Without a foundational body of research detailing its activities, there are no conflicting reports to analyze or reconcile. The absence of contradictions is, therefore, a reflection of the nascent stage of research into the biological properties of this particular compound rather than a consensus on its effects.

Applications in Materials Science and Industrial Chemistry

Role as Building Blocks in Organic Synthesis

Methyl 3-(phenylamino)propanoate is widely recognized as a fundamental building block in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester group, allows it to participate in a diverse array of chemical reactions. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds and more complex acyclic structures.

The phenylamino (B1219803) moiety can undergo reactions such as acylation, alkylation, and arylation, enabling the introduction of various substituents to modify the molecule's properties. For instance, the synthesis of N-phenyl-β-alanine derivatives, for which this compound is a direct precursor, is of significant interest in medicinal chemistry for the development of bioactive molecules. smolecule.com The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, 3-(phenylamino)propanoic acid, or can undergo transesterification to introduce different alkyl groups. This versatility allows for the strategic construction of molecular frameworks with tailored functionalities.

Development of Specialty Chemicals